2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide
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Overview
Description
2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxyphenyl group, a prop-2-enoyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}benzoic acid
- Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate
Uniqueness
2-{[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-28-21-14-8-5-9-17(21)15-16-22(26)25-20-13-7-6-12-19(20)23(27)24-18-10-3-2-4-11-18/h2-16H,1H3,(H,24,27)(H,25,26)/b16-15+ |
InChI Key |
OOUVDMPVYJUWTN-FOCLMDBBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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